2-(2-chlorophenyl)-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
2-(2-chlorophenyl)-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields and short reaction times . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields and is environmentally friendly .
Industrial Production Methods
Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of green solvents and recyclable catalysts is also preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-(2-chlorophenyl)-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It acts as an inhibitor of CDK2, a cyclin-dependent kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition.
5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Studied for its coordination chemistry with platinum compounds.
Uniqueness
2-(2-chlorophenyl)-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C19H14ClN5O |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-7-methyl-N-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H14ClN5O/c1-12-15(18(26)22-13-7-3-2-4-8-13)11-21-19-23-17(24-25(12)19)14-9-5-6-10-16(14)20/h2-11H,1H3,(H,22,26) |
InChI Key |
PFFBKBXKKORHBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC(=NN12)C3=CC=CC=C3Cl)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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